molecular formula C20H20N4O2 B5329835 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

Cat. No. B5329835
M. Wt: 348.4 g/mol
InChI Key: ZNMRLQSTVHLQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule that has shown potential in a number of applications, including cancer treatment, drug discovery, and neuroscience research. In

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is not fully understood. It has been found to inhibit a number of enzymes and receptors, including histone deacetylases, phosphodiesterases, and the GABA-A receptor. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the GABA-A receptor. It has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide in lab experiments is its versatility. It has been found to have potential in a number of scientific research applications, including cancer treatment, drug discovery, and neuroscience research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for research on 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide. One direction is to further explore its potential in cancer treatment, as it has shown promise as a cancer cell inhibitor. Another direction is to explore its potential in drug discovery, as it has been found to be a potent inhibitor of a number of enzymes and receptors. In neuroscience research, future directions could include further exploration of its modulatory effect on the GABA-A receptor and its potential as a treatment for anxiety and sleep disorders.

Synthesis Methods

The synthesis of 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide involves a multi-step process. The first step is the synthesis of 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, which is then reacted with N-(3-aminopropyl)acetamide to form 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide. This compound is then reacted with benzoyl chloride to form the final product, 3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide.

Scientific Research Applications

3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been used in a number of scientific research applications. It has shown potential in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been used in drug discovery, as it has been found to be a potent inhibitor of a number of enzymes and receptors. In neuroscience research, it has been found to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

3-acetamido-N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-21-10-11-24(14)19-9-4-3-6-17(19)13-22-20(26)16-7-5-8-18(12-16)23-15(2)25/h3-12H,13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRLQSTVHLQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CNC(=O)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.